molecular formula C23H19N3O4 B2886378 N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide CAS No. 898409-46-6

N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide

Cat. No. B2886378
CAS RN: 898409-46-6
M. Wt: 401.422
InChI Key: SBOWAZUDOPUKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide, also known as MNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. MNPA is a small molecule that is capable of modulating protein-protein interactions, making it a promising candidate for drug discovery and development.

Mechanism Of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide involves its ability to bind to specific protein domains, thereby disrupting protein-protein interactions. N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide has been shown to bind to the SH3 domain of the protein Src, which is involved in the regulation of cell growth and division. By binding to the SH3 domain, N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide disrupts the interaction between Src and its partner proteins, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide has been shown to have a significant impact on the biochemical and physiological processes within cells. N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide has been shown to inhibit the growth and division of cancer cells, making it a promising candidate for cancer treatment. N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide is its ability to modulate protein-protein interactions, which is critical in the development of many diseases. N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide has also been shown to have high purity and yield, making it suitable for use in scientific research. However, one of the limitations of N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide is its relatively complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the use of N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide in scientific research. One potential direction is the development of new drugs for the treatment of cancer, Alzheimer's, and Parkinson's. N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide could also be used to study the mechanisms of protein-protein interactions, which could lead to a better understanding of the underlying causes of many diseases. Additionally, N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide could be used to develop new diagnostic tools for the early detection of diseases.

Synthesis Methods

N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide can be synthesized through a multistep process that involves the use of various reagents and catalysts. The synthesis begins with the preparation of 4-methoxyphenylhydrazine, which is then reacted with 4-naphthalen-1-yl-2,3-dioxopyrazine-1-acetyl chloride to form the desired product. The synthesis of N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide has been shown to have potential applications in various areas of scientific research. One of the most promising applications of N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide is in the field of drug discovery and development. N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide has been shown to modulate protein-protein interactions, which are critical in the development of many diseases. By targeting these interactions, N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide could potentially be used to develop new drugs for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-30-18-11-9-17(10-12-18)24-21(27)15-25-13-14-26(23(29)22(25)28)20-8-4-6-16-5-2-3-7-19(16)20/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOWAZUDOPUKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.